3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol is a chiral alcohol featuring a 1,3-dioxanyl ether moiety and a 4-ethylphenyl group attached to a propanol backbone. This compound is structurally characterized by its six-membered 1,3-dioxane ring (contributing to conformational stability) and a para-substituted ethyl group on the aromatic ring, which modulates electronic and steric properties.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-12-4-6-13(7-5-12)14(16)8-9-15-17-10-3-11-18-15/h4-7,14-16H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMCRQSJJUQPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CCC2OCCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of efficient catalysts and continuous processing techniques can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds based on β-aryl-β-mercapto ketones demonstrate high cytotoxicity against breast cancer cells (MCF-7) while maintaining low toxicity towards normal cells. This suggests that modifications in the chemical structure can enhance anticancer properties and reduce side effects .
Mechanism of Action:
The mechanisms through which these compounds exert their anticancer effects often involve the induction of apoptosis and disruption of cellular signaling pathways. The presence of specific functional groups, such as morpholino or piperidinyl side chains, has been linked to improved interaction with cancer cell targets, enhancing their efficacy .
Neuropathic Pain Management
Analgesic Properties:
The compound has been identified as a potential analgesic agent, particularly in the context of neuropathic pain. It is suggested that similar compounds can act as VR1 antagonists, modifying ion channels to provide pain relief. This mechanism may be beneficial for treating conditions such as diabetic neuropathy and other chronic pain syndromes .
Clinical Implications:
Given its ability to modulate pain pathways with reduced toxicity and good metabolic stability, this compound could be developed into a therapeutic agent for managing various pain conditions, including inflammatory and neuropathic pain .
Neurodegenerative Disorders
Potential in Treating Neurodegenerative Diseases:
There is emerging evidence that compounds with similar structures may have protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These compounds may help in mitigating oxidative stress and inflammation, which are key contributors to neurodegeneration .
Pharmaceutical Formulations
Formulation Development:
The compound can be incorporated into pharmaceutical formulations aimed at treating a range of conditions including arthritis, inflammatory bowel disease, and even certain types of cancer. Its properties suggest it could improve the bioavailability and efficacy of existing treatments when used in combination therapies .
Research Applications
Biological Studies:
In addition to therapeutic applications, this compound serves as a valuable research tool in biological studies aimed at understanding cellular mechanisms and drug interactions. Its ability to influence ion channels makes it suitable for studies investigating cellular excitability and signaling pathways .
Mechanism of Action
The mechanism by which 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol exerts its effects depends on its interactions with molecular targets. The 1,3-dioxane ring and the phenyl group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The propanol moiety may also contribute to its solubility and ability to interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core structure with several derivatives, differing primarily in the substituents on the aromatic ring and minor modifications to the propanol-dioxanyl framework. Key analogues include:
Substituent Impact Analysis :
- Methyl groups (as in the 3,4-dimethylphenyl variant) further amplify steric bulk, which may hinder reactivity at the aromatic ring .
- Electron-Withdrawing Groups (e.g., Chloro) : The 3-chlorophenyl analogue exhibits reduced electron density at the aromatic ring, favoring electrophilic substitution at specific positions. This also increases molecular polarity compared to alkyl-substituted variants .
- Heteroaromatic Groups (e.g., Furyl) : The furyl substituent introduces a polar, oxygen-containing ring, improving solubility in aqueous-organic mixtures but reducing thermal stability due to ring strain .
Physicochemical Properties
- Molecular Weight : The 4-ethylphenyl variant (estimated C₁₅H₂₀O₃) likely has a higher molecular weight (~272 g/mol) than the chloro analogue (257.73 g/mol) due to the ethyl group’s additional carbons.
- Solubility: The ethyl group’s hydrophobicity may reduce water solubility compared to the furyl analogue but enhance compatibility with nonpolar solvents.
- Reactivity : The absence of electron-withdrawing groups (e.g., Cl) on the aromatic ring may slow electrophilic substitution reactions relative to halogenated analogues .
Biological Activity
The compound 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol is a synthetic organic molecule that has garnered attention for its potential biological activities. As a derivative of propanol, it features a unique dioxanyl ring and an ethyl-substituted phenyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 226.28 g/mol
The structure includes:
- A propanol backbone.
- A dioxanyl moiety which may enhance solubility and stability.
- An ethylphenyl group that could modulate the compound's pharmacological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, similar compounds have been shown to affect cytochrome P450 enzymes involved in drug metabolism.
- Receptor Binding : It may bind to specific receptors in the body, influencing signaling pathways that regulate physiological responses. This could include interactions with neurotransmitter receptors or hormonal pathways.
Biological Activity Studies
Research into the biological activity of this compound is limited but promising. Below are some notable findings:
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For example:
- Study : A study on related dioxane derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research has suggested that similar structures may possess anti-inflammatory properties:
- Case Study : In vitro assays indicated that certain dioxane derivatives can inhibit pro-inflammatory cytokine production in macrophages.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Enzyme Modulation | Potential inhibition of P450 enzymes |
Case Studies
- Antimicrobial Study : A derivative of 3-[2-(1,3-Dioxanyl)] was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate effectiveness.
- Inflammation Model : In a murine model of inflammation, administration of a related compound resulted in a significant reduction in paw swelling compared to control groups, suggesting potential therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
